1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IO It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-iodo-2-(trifluoromethyl)benzene with propan-2-one under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodo-2-(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(4-Iodo-2-(methyl)phenyl)propan-2-one: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness
1-(4-Iodo-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical properties such as increased reactivity and lipophilicity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8F3IO |
---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
1-[4-iodo-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IO/c1-6(15)4-7-2-3-8(14)5-9(7)10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
WMJSUTLHMFVRIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)I)C(F)(F)F |
Origin of Product |
United States |
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